N-Methyl-N-formylhydrazine

Enzymology Toxicology Inhibitor Screening

N-Methyl-N-formylhydrazine (MFH; CAS 758-17-8) is a substituted hydrazine derivative with the molecular formula C₂H₆N₂O and molecular weight 74.08 g/mol, existing as a volatile liquid at room temperature. It occurs naturally as a stable hydrolytic metabolite of gyromitrin, the principal toxin in the false morel mushroom Gyromitra esculenta.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 758-17-8
Cat. No. B129408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-formylhydrazine
CAS758-17-8
Synonyms1-Formyl-1-methylhydrazine;  1-Methyl-1-formylhydrazide;  2-Methyl-2-formylhydrazine;  N-Formyl-N-methylhydrazine;  Formic Acid 1-Methylhydrazide;  1-Methylhydrazinecarboxaldehyde; 
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCN(C=O)N
InChIInChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3
InChIKeyRSFOTOSOKJMMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-formylhydrazine (CAS 758-17-8) Scientific and Industrial Procurement Overview


N-Methyl-N-formylhydrazine (MFH; CAS 758-17-8) is a substituted hydrazine derivative with the molecular formula C₂H₆N₂O and molecular weight 74.08 g/mol, existing as a volatile liquid at room temperature [1]. It occurs naturally as a stable hydrolytic metabolite of gyromitrin, the principal toxin in the false morel mushroom Gyromitra esculenta [2]. MFH is a recognized non-competitive inhibitor of human intestinal diamine oxidase (DAO) with an ID₅₀ of 1.6 × 10⁻⁵ mol/L [3], and has been extensively characterized as a carcinogen in rodent models following oral administration [4]. In synthetic chemistry, MFH serves as a specialized intermediate in the preparation of fluorinated quinolone antibacterials including marbofloxacin .

N-Methyl-N-formylhydrazine (CAS 758-17-8): Why In-Class Hydrazine Analogs Cannot Be Interchanged


Although hydrazine (N₂H₄), monomethylhydrazine (MMH), and 1,2-dimethylhydrazine (1,2-DMH) share the hydrazine backbone, their biochemical and toxicological profiles diverge dramatically from N-methyl-N-formylhydrazine (MFH). MFH exhibits a unique combination of properties: potent diamine oxidase inhibition (ID₅₀ = 1.6 × 10⁻⁵ mol/L) [1], selective absence of direct bacteriocidal activity against Escherichia coli that is observed with hydrazine and MMH [2], and a distinctive metabolic pathway involving cytochrome P450-mediated oxidation to a nitrosamide intermediate that is not shared by unsubstituted hydrazine [3]. These differential characteristics preclude simple analog substitution in mechanistic toxicology studies, enzyme inhibition assays requiring MFH-specific potency calibration, and synthetic routes where the formyl group provides regioselective control not achievable with methylhydrazines alone .

N-Methyl-N-formylhydrazine (758-17-8) Quantitative Differentiation Evidence Guide


Human Intestinal Diamine Oxidase Inhibition: MFH vs. Semicarbazide and Aminoguanidine

In a direct enzyme inhibition assay using purified human intestinal diamine oxidase, N-methyl-N-formylhydrazine (MFH) demonstrated an ID₅₀ value of 1.6 × 10⁻⁵ mol/L as a non-competitive inhibitor [1]. In the same study, semicarbazide was found to be 10-fold more potent than MFH, while aminoguanidine was 1000-fold more potent [1]. This intermediate potency profile makes MFH uniquely valuable for studies requiring partial or graded DAO inhibition without the extreme potency of aminoguanidine or the weaker inhibition of simpler hydrazines.

Enzymology Toxicology Inhibitor Screening

In Vivo Tumorigenicity in Mice: MFH vs. Untreated Controls

Chronic oral administration of MFH in drinking water to Swiss albino mice produced statistically significant increases in lung tumor incidence relative to untreated controls [1]. At the higher dose level (0.0005% in drinking water), 64% of females and 48% of males developed lung tumors, compared with control incidences of 29% (females) and 19% (males) [1]. At the lower dose (0.00025%), incidences remained elevated at 62% (females) and 54% (males) [1]. This dose-response profile establishes MFH as a reliable positive control compound for lung carcinogenesis studies in mice.

Carcinogenesis Chronic Toxicology Rodent Models

Bacteriocidal Activity Against Escherichia coli: MFH vs. Hydrazine and N-Methylhydrazine

In comparative microbial toxicity testing using Escherichia coli as the test organism, N-methyl-N-formylhydrazine (MFH) exhibited no detectable bacteriocidal effect at the doses tested, whereas both hydrazine and N-methylhydrazine (MMH) were clearly bacteriocidal under identical conditions [1]. This qualitative difference indicates that the formyl substitution on MFH abolishes the direct antibacterial activity inherent to the parent hydrazine and its monomethyl analog.

Microbial Toxicology Antibacterial Screening Mechanistic Studies

Cytochrome P450-Mediated Metabolic Activation: MFH vs. Unsubstituted Hydrazine

Incubation of N-methyl-N-formylhydrazine (MFH) with rat liver microsomes resulted in a time-dependent formation of a metabolite exhibiting a difference spectral maximum at 425 nm, followed by reduction to a species absorbing at 447 nm [1]. This spectral signature is consistent with cytochrome P450-mediated oxidation of MFH to a hydroxylamine derivative and subsequent conversion to a nitrosamide intermediate [1]. In contrast, unsubstituted hydrazine does not undergo this specific nitrosamide-forming pathway. The cytochrome P450-dependent activation of MFH to a reactive nitrosamide has been directly implicated in its hepatocarcinogenicity [1].

Drug Metabolism Xenobiotic Activation Hepatotoxicity

Commercial Purity Specifications: MFH vs. In-House Synthetic Hydrazine Derivatives

Commercial suppliers of N-methyl-N-formylhydrazine (CAS 758-17-8) offer standardized purity grades with defined specifications. Capotchem provides MFH at ≥98% purity (minimum) with moisture content ≤0.5%, available at up to kilogram production scale [1]. AKSci and CymitQuimica supply MFH at ≥95% purity with full analytical documentation including COA and SDS . These vendor-specified purity levels eliminate the need for in-house synthesis and purification, which for this volatile and toxic hydrazine derivative would require specialized handling and analytical verification.

Chemical Procurement Quality Control Synthetic Intermediate

Validated Research and Industrial Applications for N-Methyl-N-formylhydrazine (CAS 758-17-8)


Diamine Oxidase (DAO) Enzyme Inhibition Studies and Inhibitor Potency Calibration

MFH serves as a well-characterized non-competitive inhibitor of human intestinal diamine oxidase with a defined ID₅₀ of 1.6 × 10⁻⁵ mol/L [1]. Its intermediate potency—falling between the weaker inhibitor semicarbazide and the highly potent aminoguanidine—makes MFH an ideal reference compound for calibrating DAO inhibition assays and screening novel DAO modulators [1].

Mechanistic Carcinogenesis Research: Hydrazine-Induced Pulmonary Tumor Models

MFH is a validated positive control for lung tumor induction in mice following chronic oral exposure, producing a 2.2× to 3.4× increase in pulmonary neoplasm incidence compared with untreated controls [1]. This reproducible tumorigenic profile enables MFH to be used in mechanistic studies of hydrazine derivative carcinogenesis, particularly for investigating metabolic activation pathways involving cytochrome P450-mediated nitrosamide formation [2].

Cytochrome P450 Metabolic Activation and Reactive Intermediate Studies

MFH undergoes a distinctive cytochrome P450-dependent oxidation pathway that generates a hydroxylamine derivative which further converts to a reactive nitrosamide intermediate, as evidenced by characteristic difference spectra at 425 nm and 447 nm in rat liver microsome preparations [1]. This pathway is directly implicated in MFH's hepatocarcinogenicity and provides a model system for studying nitrosamide-mediated toxicity mechanisms [1].

Synthetic Intermediate in Fluorinated Quinolone Antibacterial Production

MFH functions as a specialized N-substituted hydrazine building block in the synthesis of marbofloxacin, a fluorinated quinolone antibacterial agent used in veterinary medicine [1]. The formyl group on MFH provides regioselective control in coupling reactions that simpler methylhydrazines cannot achieve, making it essential for constructing the desired quinolone core structure [1].

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